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N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide

PI3Kδ inhibition biochemical IC50 fluorescence polarization assay

Researchers sourcing a high-potency PI3Kδ inhibitor for B-cell malignancy modeling or kinase screening frequently encounter chemotype ambiguity or cross-target activity from generic analogs. This compound provides a structurally resolved solution: a defined pyrido[3,4-d]pyrimidine core with an N-methylacetamide-substituted piperidine, differentiable from idelalisib and leniolisib scaffolds. - PI3Kδ biochemical IC50: 2.70 nM; cellular pAKT IC50: 374 nM in Ri-1 DLBCL cells. - CYP3A4 time-dependent inhibition IC50 > 10,000 nM, suitable as a negative control for metabolism-dependent CYP liability. - Supplied with full analytical characterization, ready for immediate use in SAR exploration and selectivity profiling.

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
CAS No. 2548989-98-4
Cat. No. B6434907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
CAS2548989-98-4
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2C=CN=C3
InChIInChI=1S/C15H19N5O/c1-11(21)19(2)12-4-7-20(8-5-12)15-13-3-6-16-9-14(13)17-10-18-15/h3,6,9-10,12H,4-5,7-8H2,1-2H3
InChIKeyKERYBYMJFWYLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide: A Distinct PI3Kδ Inhibitor Probe


The compound N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide (CAS 2548989-98-4) is a synthetic small-molecule kinase inhibitor defined by its pyrido[3,4-d]pyrimidine core linked via a piperidine bridge to an N-methylacetamide moiety (molecular formula C15H19N5O, MW 285.34 g/mol). Its primary annotated biochemical target is the phosphoinositide 3-kinase delta (PI3Kδ/p110δ) catalytic subunit, with quantitative inhibition data curated in authoritative public databases [1]. It falls within the broader pyrido[3,4-d]pyrimidine chemotype, a fused heterocyclic scaffold employed across multiple kinase inhibitor programs including EGFR, CDK4/6, and PI3K families [2]. Unlike clinical PI3Kδ inhibitors bearing quinazolinone, purine, or tetrahydro-pyrido-pyrimidine scaffolds, this compound combines a fully aromatic pyrido[3,4-d]pyrimidine core with an N-methylacetamide-substituted piperidine—a connectivity pattern that differentiates it from marketed and late-stage PI3Kδ inhibitors.

Why Generic PI3Kδ or CDK4/6 Inhibitor Substitution Fails


The compound's pyrido[3,4-d]pyrimidine scaffold is a privileged kinase-inhibitor core also exploited in CDK4/6-directed chemotypes [1], creating a procurement risk wherein a user seeking a PI3Kδ probe inadvertently acquires a CDK4/6-active analog with a superficially similar chemotype. More critically, even within the PI3Kδ inhibitor class, scaffold topology dictates ATP-site binding pose, isoform selectivity profile, and off-target liability . The target compound's 2-amino-pyrido[3,4-d]pyrimidine pharmacophore occupies a distinct chemical space relative to the quinazolinone core of idelalisib or the tetrahydro-pyrido-pyrimidine scaffold of the clinical candidate leniolisib. The quantitative evidence below demonstrates that the compound's biochemical potency, cellular target engagement, CYP450 interaction profile, and structural topology each diverge measurably from those of its closest therapeutic-class and chemotype-class comparators—making generic substitution scientifically unsound.

Product-Specific Quantitative Differentiation Evidence


PI3Kδ Biochemical Potency vs. Leniolisib

A competitive fluorescence polarization assay conducted after 30-minute incubation established an IC50 of 2.70 nM for the target compound binding to recombinant human PI3Kδ [1]. For context, the clinical-stage PI3Kδ inhibitor leniolisib (CDZ173)—a tetrahydro-pyrido-pyrimidine derivative—exhibits a biochemical PI3Kδ IC50 of 11 nM under comparable recombinant enzyme assay conditions [2]. While both values represent sub-100 nM potency, the 4.1-fold lower IC50 of the target compound indicates a higher apparent binding affinity for the PI3Kδ ATP-binding pocket within the constraints of the assay format and ATP concentration employed. This potency difference cannot be extrapolated to cellular or in vivo superiority without supporting orthogonal data, but it provides a quantitative basis for distinguishing the compound from leniolisib in biochemical screening cascades.

PI3Kδ inhibition biochemical IC50 fluorescence polarization assay kinase selectivity

PI3Kδ Cellular Target Engagement vs. Idelalisib

Cellular target engagement was assessed via inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 human diffuse large B-cell lymphoma (DLBCL) cells. After 30 minutes of compound exposure, electrochemiluminescence detection yielded a cellular IC50 of 374 nM for the target compound [1]. Under a comparable cellular assay format—inhibition of AKT phosphorylation at S473 in anti-IgM-stimulated human Raji B-cells—the FDA-approved PI3Kδ inhibitor idelalisib exhibits a cellular IC50 of 49 nM [2]. The 7.6-fold weaker cellular potency relative to idelalisib indicates that the target compound possesses a substantially larger biochemical-to-cellular potency shift (~138-fold) compared with idelalisib's shift (~20-fold from its 2.5 nM biochemical IC50). This differential cellular translation may reflect variations in cell permeability, intracellular protein binding, or efflux transporter susceptibility between the two chemotypes. The finding is not indicative of suitability for in vivo efficacy studies without further pharmacokinetic characterization.

cellular target engagement PI3Kδ signaling AKT phosphorylation Ri-1 cells

CYP3A4 Time-Dependent Inhibition Liability

Time-dependent inhibition (TDI) of CYP3A4 was assessed in human liver microsomes pre-incubated with the target compound for 30 minutes, yielding an IC50 greater than 10,000 nM (>10 μM) [1]. CYP3A4 TDI is a critical safety liability for kinase inhibitors; irreversible or quasi-irreversible CYP3A4 inactivation can cause clinically significant drug-drug interactions (DDIs) and has contributed to the discontinuation of multiple development candidates [2]. While a formal CYP3A4 TDI IC50 threshold for high risk is typically ≤1 μM in this assay format, the >10 μM value for this compound places it in a lower-risk category relative to several ATP-competitive kinase inhibitors that exhibit sub-micromolar CYP3A4 TDI. Notably, the absence of an acrylamide warhead—a feature found in irreversible EGFR-targeting pyrido[3,4-d]pyrimidine analogs [3]—is consistent with this low CYP3A4 inactivation potential. This CYP safety parameter is absent from publicly available datasets for many close pyrido[3,4-d]pyrimidine chemotype analogs, adding procurement-relevant differentiation.

CYP450 inhibition drug-drug interaction metabolic stability human liver microsomes

Core Scaffold Topological Distinction from Leniolisib

The target compound employs a fully aromatic pyrido[3,4-d]pyrimidine core directly linked at the 4-position to an N-methylacetamide-substituted piperidine [1]. This scaffold topology stands in clear distinction from the clinical PI3Kδ inhibitor leniolisib (CDZ173), which is built upon a saturated tetrahydro-pyrido[3,4-d]pyrimidine scaffold [2]. The aromatic vs. partially saturated heterocyclic core determines the electronic character and conformational flexibility of the ATP-site binding element. In a structure–activity relationship study of pyridopyrimidine-based PI3Kδ inhibitors, compounds bearing the pyrido[3,2-d]pyrimidine regioisomer achieved sub-nanomolar PI3Kδ IC50 values with δ-isoform selectivity, explicitly demonstrating that the regioisomeric and oxidation-state identity of the pyridopyrimidine core directly modulates both potency and selectivity . The target compound represents the pyrido[3,4-d] regioisomer with an N1-acetamide-substituted piperidine at C4—a topological combination not found in leniolisib or idelalisib. This structural distinction is procurement-relevant because pyrido[3,4-d]pyrimidine intermediates serve as branch points for multiple kinase families [3], and a user requiring PI3Kδ activity cannot assume that any pyrido[3,4-d]pyrimidine-bearing analog will retain the same target engagement profile.

scaffold topology pyrido[3,4-d]pyrimidine tetrahydro-pyrido-pyrimidine PI3Kδ ATP-site

Best Research and Industrial Application Scenarios


PI3Kδ Biochemical Screening and Selectivity Profiling

With a PI3Kδ biochemical IC50 of 2.70 nM [1], this compound is suited as a reference inhibitor in ADP-Glo luminescence or fluorescence polarization-based PI3Kδ screening cascades. Its potency exceeds that of leniolisib (IC50 11 nM [2]) in biochemical format, supporting its use as a high-affinity positive control. Pair with a broader PI3K isoform panel (α, β, γ) and a kinome-wide selectivity screen to establish the compound's selectivity fingerprint, which is currently undocumented in public databases.

B-Cell Lymphoma Cellular Pathway Probing

The cellular IC50 of 374 nM for PI3Kδ-mediated AKT phosphorylation in Ri-1 DLBCL cells [1] enables its use as a tool compound for studying PI3Kδ-dependent signaling in B-cell malignancy models. This scenario is appropriate for experiments at concentrations of 0.1–10 μM, incorporating idelalisib as a comparator (cellular IC50 49 nM [2]). The compound is suitable for Western blot-based pAKT-S473 readouts in SU-DHL-6, Ri-1, or Raji B-cell lines, particularly for experiments exploring differential cellular translation of biochemical potency across PI3Kδ chemotypes.

CYP450 Drug-Drug Interaction Profiling Studies

The CYP3A4 time-dependent inhibition IC50 exceeding 10,000 nM [1] positions this compound as a low-CYP-liability kinase probe for combination studies. Researchers designing experiments with co-administered CYP3A4 substrates (e.g., midazolam, testosterone) can reference this compound as a negative control for metabolism-dependent CYP3A4 inactivation, in contrast to irreversible EGFR-targeting pyrido[3,4-d]pyrimidine analogs bearing acrylamide warheads that carry higher CYP3A4 TDI risk [3].

Pyrido[3,4-d]pyrimidine Scaffold-Based SAR Exploration

The compound serves as a defined starting point for structure–activity relationship (SAR) exploration around the pyrido[3,4-d]pyrimidine chemotype for PI3Kδ. Its scaffold is topologically distinct from both the tetrahydro-pyrido-pyrimidine of leniolisib and the quinazolinone of idelalisib, occupying under-explored chemical space for PI3Kδ inhibition. Medicinal chemistry programs can use this compound to probe the impact of N-methylacetamide substitution at the piperidine 4-position, aromatic core modifications, and linker variations on PI3Kδ potency and isoform selectivity .

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